molecular formula C8H11NO3S B13596349 2-Methoxy-6-methylbenzenesulfonamide

2-Methoxy-6-methylbenzenesulfonamide

Cat. No.: B13596349
M. Wt: 201.25 g/mol
InChI Key: OGXPCXHEVKIXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-methylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methoxy group at the second position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylbenzenesulfonamide typically involves the sulfonation of 2-methoxy-6-methylbenzene. One common method is to react 2-methoxy-6-methylbenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions are typically employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylbenzenesulfonamide
  • 2-Methoxy-6-chlorobenzenesulfonamide
  • 2-Methoxy-6-ethylbenzenesulfonamide

Uniqueness

2-Methoxy-6-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or interact differently with biological targets.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-methoxy-6-methylbenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-4-3-5-7(12-2)8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

OGXPCXHEVKIXPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.